molecular formula C22H25BrN2O3S B236595 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one CAS No. 130289-28-0

4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one

Cat. No. B236595
CAS RN: 130289-28-0
M. Wt: 422.5 g/mol
InChI Key: LKFQSODZCVNSSG-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one, also known as flavokawain B (FKB), is a natural chalcone found in the roots of kava plant (Piper methysticum). Kava is a traditional beverage consumed in the South Pacific region for its sedative and anxiolytic effects. FKB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Bioactive Coumarin Derivatives : New bioactive coumarins, including structural variants of 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one, have been isolated from Kielmeyera albopunctata. These compounds demonstrated moderate cytotoxicity and in vitro activity against Trypanosoma cruzi (Scio et al., 2003).

  • Synthesis Techniques : Methods for synthesizing related 4-hydroxycoumarin derivatives have been explored. One study focused on creating compounds with potential antibiotic properties by using different synthesis routes (Meikle & Stevens, 1979).

  • Catalyst Development for Synthesis : Polystyrene-supported catalysts have been developed for synthesizing Warfarin and its analogs, which are structurally related to 4-hydroxycoumarin derivatives (Alonzi et al., 2014).

Biological and Pharmacological Applications

  • Cytotoxic Properties : Investigation of 4-phenylcoumarins from the leaves of Marila pluricostata, including similar compounds, revealed cytotoxic properties against various human cancer cell lines (López-Pérez et al., 2005).

  • Antioxidant Activity : Studies have examined the antioxidant properties of 4-hydroxycoumarin derivatives. For instance, certain compounds demonstrated significant free radical scavenging activity in vitro (Stanchev et al., 2009).

  • Antimicrobial Effects : Research on the antimicrobial activity of novel 4-hydroxycoumarin derivatives has been conducted, highlighting their potential as antimicrobial agents (Behrami & Dobroshi, 2019).

Physical and Chemical Properties

  • Crystal Structure Analysis : The crystal structure of compounds similar to 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one has been studied to understand their molecular configuration and physical properties (Manolov et al., 2008).

  • Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of benzopyran analogues, closely related to 4-hydroxycoumarins, have been carried out to assess their physicochemical properties and potential biological activity (Al-Otaibi et al., 2020).

  • Green Chemistry Approaches : One-pot synthesis methods using eco-friendly catalysts have been developed for creating 4H-chromen-4-ones, demonstrating the potential for more sustainable chemical production processes (Han et al., 2016).

properties

CAS RN

130289-28-0

Product Name

4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one

Molecular Formula

C22H25BrN2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-10-16-23-17(11-19(31-23)25(3,4)29)21(27)20-22(28)18(12-30-24(16)20)14-6-8-15(26)9-7-14/h5-9,12,19,26-27,29H,10-11H2,1-4H3

InChI Key

LKFQSODZCVNSSG-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)O)C

synonyms

euchrenone b(10)
euchrenone b10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 2
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 3
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 4
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 5
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 6
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one

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